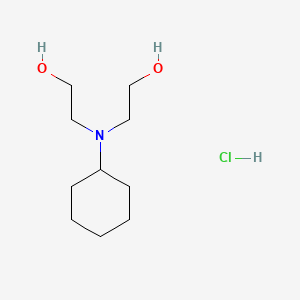

2,2'-(Cyclohexylimino)bisethanol hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- ¹³C NMR :

- Cyclohexyl carbons: 23–35 ppm .

- N-CH₂ and O-CH₂ carbons: 50–60 ppm .

- Hydroxyl-bearing carbons: 63–65 ppm .

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Bond Vibration | Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch | 3200–3400 |

| N-H stretch (ammonium) | 2700–3000 |

| C-O stretch | 1040–1100 |

| C-N stretch | 1120–1200 |

The broad O-H stretch at 3300 cm⁻¹ and the absence of free N-H stretches confirm salt formation.

Mass Spectrometry

The electrospray ionization (ESI) spectrum shows a dominant peak at m/z 223.74 , corresponding to the [M+H]⁺ ion of the protonated parent compound. Fragment ions at m/z 187.28 and m/z 142.15 arise from loss of HCl and subsequent cleavage of ethanol chains, respectively.

Comparative Structural Analysis with Related Bisethanolamine Derivatives

Table 2: Structural comparison with bisethanolamine analogs

| Compound | Substituent on N | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| Diethanolamine | Two ethanol | 105.14 g/mol | Linear aliphatic amine |

| N-Methyldiethanolamine | Methyl + ethanol | 119.16 g/mol | Enhanced hydrophobicity |

| 2,2'-(Cyclohexylimino)bisethanol | Cyclohexyl | 187.28 g/mol | Bulky cyclohexyl group |

| 2,2'-(Cyclohexylimino)bisethanol hydrochloride | Cyclohexyl + HCl | 223.74 g/mol | Ionic character from HCl salt |

The cyclohexyl group introduces steric hindrance and hydrophobicity absent in linear analogs like diethanolamine. This reduces water solubility compared to unsubstituted bisethanolamines but enhances compatibility with organic solvents. The hydrochloride salt further modifies reactivity by providing a counterion that stabilizes the ammonium center, facilitating acid-base reactions.

Properties

CAS No. |

94213-16-8 |

|---|---|

Molecular Formula |

C10H22ClNO2 |

Molecular Weight |

223.74 g/mol |

IUPAC Name |

2-[cyclohexyl(2-hydroxyethyl)amino]ethanol;hydrochloride |

InChI |

InChI=1S/C10H21NO2.ClH/c12-8-6-11(7-9-13)10-4-2-1-3-5-10;/h10,12-13H,1-9H2;1H |

InChI Key |

GGMRRUCROGYYOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(CCO)CCO.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The lone pair on the nitrogen of cyclohexylamine attacks the less hindered carbon of the ethylene oxide ring, opening the epoxide and forming a beta-hydroxy amine intermediate. Repetition of this step with a second equivalent of ethylene oxide yields the bisethanolamine structure. Subsequent acidification with HCl produces the hydrochloride salt.

Industrial Scale Synthesis

In industrial settings, the synthesis is optimized for yield and purity by:

- Using continuous flow reactors to control reaction time and temperature precisely

- Employing excess ethylene oxide to drive the reaction to completion

- Implementing purification steps such as distillation or crystallization to isolate the hydrochloride salt with high purity

- Monitoring reaction parameters via in-line spectroscopy (e.g., IR or NMR) for quality control

These optimizations allow for large-scale production with consistent product quality.

Alternative Preparation Routes

While the ethylene oxide route is predominant, alternative methods have been explored, including:

- Reductive amination: Reacting cyclohexanone with aminoethanol derivatives under reductive conditions to form the bisethanolamine structure, followed by hydrochloride salt formation. This method is less common due to more complex reaction conditions and lower yields.

- Direct amination of diethanolamine: Substituting the hydrogen on diethanolamine with a cyclohexyl group via alkylation reactions, though this often leads to mixtures and requires extensive purification.

These alternative routes are generally less efficient and less economically viable compared to the ethylene oxide method.

Data Table: Summary of Preparation Methods

| Preparation Method | Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ethylene oxide + Cyclohexylamine | Cyclohexylamine, Ethylene oxide | 40–80 °C, pressure, solvent-free or polar solvent | High yield, scalable, straightforward | Requires handling of toxic ethylene oxide |

| Reductive amination | Cyclohexanone, aminoethanol | Reducing agent, controlled temp | Alternative route, avoids ethylene oxide | Complex, lower yield, costly reagents |

| Alkylation of diethanolamine | Diethanolamine, cyclohexyl halide | Basic conditions, solvent | Uses readily available reagents | Mixture formation, purification challenges |

Research Findings and Analysis

- The reaction of cyclohexylamine with ethylene oxide is highly selective and efficient, producing the desired bisethanolamine with minimal side products.

- The hydrochloride salt form improves the compound’s stability and handling safety.

- Studies indicate that reaction parameters such as temperature, molar ratios, and solvent choice significantly affect yield and purity. For example, excess ethylene oxide and moderate temperatures favor higher conversion rates.

- Industrial processes incorporate continuous monitoring and purification to meet pharmaceutical-grade standards.

- Toxicity and safety profiles necessitate careful handling of ethylene oxide due to its carcinogenicity, influencing process design and safety protocols.

Chemical Reactions Analysis

2,2’-(Cyclohexylimino)bisethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

2,2’-(Cyclohexylimino)bisethanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is utilized in biochemical studies to understand enzyme interactions and protein modifications.

Medicine: Research in medicinal chemistry explores its potential as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2,2’-(Cyclohexylimino)bisethanol hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound’s imino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 2,2'-(cyclohexylimino)bisethanol hydrochloride with analogous compounds:

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituent Group | Key Applications |

|---|---|---|---|---|

| 2,2'-(Cyclohexylimino)bisethanol HCl (4500-29-2) | C₁₀H₂₁NO₂·HCl | 187.28 (base) + 36.46 (HCl) | Cyclohexyl | Surfactants, organic synthesis |

| 2,2'-(Ethylimino)diethanol (139-87-7) | C₆H₁₅NO₂ | 133.19 | Ethyl | Gas treating, CO₂ capture |

| 2,2'-(Methylimino)bisethanol HCl (54060-15-0) | C₅H₁₃NO₂·HCl | 139.6 (base) + 36.46 (HCl) | Methyl | Pharmaceuticals, agrochemicals |

| 2-Chloro-N,N-dimethylethanaminium Cl (4584-46-7) | C₄H₁₁Cl₂N | 156.05 | Chloro, dimethyl | Chemical intermediates |

| 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol HCl (94158-13-1) | C₁₀H₁₆ClN₃O₄ | 277.71 | 4-Amino-3-nitrophenyl | Hair dyes (e.g., HC Red 13) |

Key Observations :

The aromatic nitro group in 94158-13-1 introduces conjugation and polarity, making it suitable for dye applications . The chloro-dimethyl group in 4584-46-7 adds electrophilicity, favoring reactivity in alkylation reactions .

Molecular Weight and Solubility: The target compound (223.74 g/mol with HCl) has a higher molecular weight than ethyl (133.19 g/mol) and methyl (176.06 g/mol) analogs, which may reduce aqueous solubility but improve stability in non-polar matrices . The nitro-phenyl derivative (277.71 g/mol) exhibits lower solubility in water due to its aromatic nitro group, necessitating organic solvents for industrial use .

Q & A

Basic Research Questions

Q. What are the recommended laboratory handling and storage protocols for 2,2'-(Cyclohexylimino)bisethanol hydrochloride to ensure safety and stability?

- Methodological Answer :

- Storage : Store in a cool, dry environment (<25°C) in tightly sealed containers to prevent hydrolysis or oxidation. Use inert gas purging (e.g., nitrogen) for long-term storage to minimize moisture exposure .

- Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Spills should be neutralized with a weak acid (e.g., diluted acetic acid) and disposed of as hazardous waste .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2,2'-(Cyclohexylimino)bisethanol hydrochloride, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize H NMR for amine proton signals (δ 2.5–3.5 ppm) and hydroxyl protons (δ 1.5–2.0 ppm). C NMR can confirm cyclohexyl carbons (δ 20–30 ppm) and ethanolamine backbone (δ 50–70 ppm) .

- FT-IR : Look for N-H stretches (~3300 cm), O-H bonds (3200–3600 cm), and C-N vibrations (1250–1350 cm) .

- Mass Spectrometry : Use ESI-MS to verify the molecular ion peak at m/z 187.28 (CHNO) and HCl adducts .

Q. How can researchers optimize the synthesis yield of 2,2'-(Cyclohexylimino)bisethanol hydrochloride under varying pH conditions?

- Methodological Answer :

- Acidic Conditions : Use HCl catalysis to protonate the cyclohexylamine intermediate, enhancing nucleophilic attack on ethylene oxide. Maintain pH 2–3 for optimal amine activation .

- Basic Conditions : Avoid strong bases (e.g., NaOH), which may deprotonate hydroxyl groups, leading to side reactions. Use mild buffers (e.g., ammonium acetate) to stabilize intermediates .

- Purification : Recrystallize from ethanol/water mixtures (3:1 v/v) to remove unreacted cyclohexylamine .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of 2,2'-(Cyclohexylimino)bisethanol hydrochloride with nucleophilic agents in aqueous versus anhydrous environments?

- Methodological Answer :

- Aqueous Media : The compound undergoes hydrolysis, releasing ethanolamine moieties. Nucleophiles (e.g., thiols) attack the protonated imine group, forming thioether adducts. Monitor reaction progress via H NMR to track imine peak disappearance (δ 8.2–8.5 ppm) .

- Anhydrous Conditions : In non-polar solvents (e.g., THF), the cyclohexylimino group acts as a Lewis base, coordinating with electrophiles (e.g., metal ions). Use chelation-controlled reactions for selective functionalization .

Q. How should researchers resolve contradictory data between theoretical computational models and experimental NMR results for 2,2'-(Cyclohexylimino)bisethanol hydrochloride conformers?

- Methodological Answer :

- DFT Modeling : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict stable conformers. Compare calculated H NMR chemical shifts with experimental data to identify discrepancies .

- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening. Assign dominant conformers via NOESY correlations between cyclohexyl and ethanolamine protons .

Q. What experimental design considerations are critical when investigating the compound's potential as a chiral catalyst in asymmetric synthesis?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers using chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. Confirm enantiopurity via polarimetry or CD spectroscopy .

- Catalytic Screening : Test in asymmetric aldol reactions using aromatic aldehydes and ketones. Monitor enantiomeric excess (ee) via GC-MS with a chiral stationary phase .

Q. How does the compound's stability profile change under accelerated degradation conditions, and what analytical methods best track decomposition pathways?

- Methodological Answer :

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Use HPLC-PDA to detect degradation products (e.g., cyclohexylamine via retention time ~6.2 min) .

- Kinetic Analysis : Apply Arrhenius modeling to predict shelf life. Identify primary degradation mechanisms (hydrolysis vs. oxidation) via LC-MS/MS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.